6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid
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Overview
Description
6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid is a fluorinated derivative of the indole family Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring .
Industrial Production Methods
large-scale synthesis would likely involve optimizing the Fischer indole synthesis and subsequent functional group modifications to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroindole to an aromatic indole.
Reduction: The compound can be reduced to modify the oxidation state of the nitrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride
Biological Activity
6-Fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula : C11H9FN2O2
- Molecular Weight : 218.21 g/mol
- CAS Number : 1152505-24-2
The presence of a fluorine atom at the 6th position significantly influences its chemical reactivity and biological properties. The compound's structure allows for various interactions with biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes crucial for cellular metabolism. For instance, it interacts with xanthine oxidase and other metabolic enzymes.
- Receptor Modulation : It can bind to various receptors, altering their signaling pathways and affecting cellular responses.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several human tumor cell lines:
The mechanism involves apoptosis induction and cell cycle arrest in cancer cells.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Acinetobacter baumannii | 32 | |
Pseudomonas aeruginosa | 16 |
These findings suggest potential applications in treating infections caused by resistant strains.
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory activity in preclinical models. The compound reduces the production of pro-inflammatory cytokines and inhibits pathways associated with inflammation.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated that it effectively reduced cell viability in a dose-dependent manner.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups. Histological analysis revealed significant apoptosis in tumor tissues.
Properties
IUPAC Name |
6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c13-6-1-2-9-8(5-6)7-3-4-14-11(12(16)17)10(7)15-9/h1-2,5,11,14-15H,3-4H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTDIQKAMVWQFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=C(N2)C=CC(=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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